

# Chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(1H-imidazol-5-yl)pyridine

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## An In-depth Technical Guide to 2-(1H-imidazol-5-yl)pyridine

Notice: Following a comprehensive search, it has been determined that there is a significant lack of specific published data for the chemical properties and reactivity of **2-(1H-imidazol-5-yl)pyridine**. The vast majority of available scientific literature pertains to its isomer, 2-(1H-imidazol-2-yl)pyridine. The positional difference of the pyridine substituent on the imidazole ring—position 5 versus position 2—profoundly influences the molecule's electronic structure, steric environment, and chemical behavior.

This guide will instead focus on providing a detailed technical overview of the well-documented and extensively studied isomer, 2-(1H-imidazol-2-yl)pyridine, while noting the theoretical differences expected for the 5-substituted isomer where applicable. This approach ensures the provided information is accurate, well-supported by experimental evidence, and valuable to researchers, scientists, and drug development professionals.

## Introduction to 2-(1H-imidazol-2-yl)pyridine

2-(1H-imidazol-2-yl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and an imidazole ring. This unique structural arrangement makes it a versatile bidentate ligand in coordination chemistry, a valuable scaffold in medicinal chemistry, and a key intermediate in the synthesis of more complex molecules. Its ability to coordinate with a wide range of metal ions has led to its use in catalysis, materials science for developing metal-

organic frameworks (MOFs), and the creation of complexes with interesting magnetic and optical properties.[1]

## Chemical Structure and Physicochemical Properties

The structure of 2-(1H-imidazol-2-yl)pyridine consists of a pyridine ring linked at its 2-position to the 2-position of an imidazole ring. This linkage allows for free rotation around the C-C single bond, but the molecule often adopts a planar conformation, particularly when coordinating to a metal center.

Table 1: Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub>	[2]
Molecular Weight	145.16 g/mol	[2]
Appearance	Colorless, light yellow, or white to off-white solid/powder	[3]
Melting Point	135-140 °C	[2][3]
Boiling Point (Predicted)	382.8 ± 15.0 °C	[3]
Density (Predicted)	1.214 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (protonated form)	pK1: 8.98 (at 25°C, $\mu$ =0.005)	[3]
Solubility	Soluble in ethanol, ether, DMSO, DMF; slightly soluble in water.	[3]
Stability	Stable under normal conditions. May react with strong oxidizing agents.	

## Chemical Reactivity

The reactivity of 2-(1H-imidazol-2-yl)pyridine is governed by the distinct electronic characteristics of its two heterocyclic components. The pyridine ring is electron-deficient and

generally undergoes nucleophilic substitution, while the imidazole ring is electron-rich and more susceptible to electrophilic attack. The nitrogen atoms in both rings possess lone pairs of electrons, making them basic and excellent coordination sites for metal ions.

## Basicity and Protonation

Both the pyridine and imidazole rings contain basic nitrogen atoms. The pyridine nitrogen is generally less basic than the  $sp^2$ -hybridized nitrogen of the imidazole ring. Protonation typically occurs at the pyridine nitrogen first, followed by the imidazole nitrogen under more acidic conditions. The  $pK_a$  of the protonated form is approximately 8.98.[3]

## N-Alkylation and N-Acylation

The secondary amine (-NH) of the imidazole ring is a primary site for electrophilic attack.

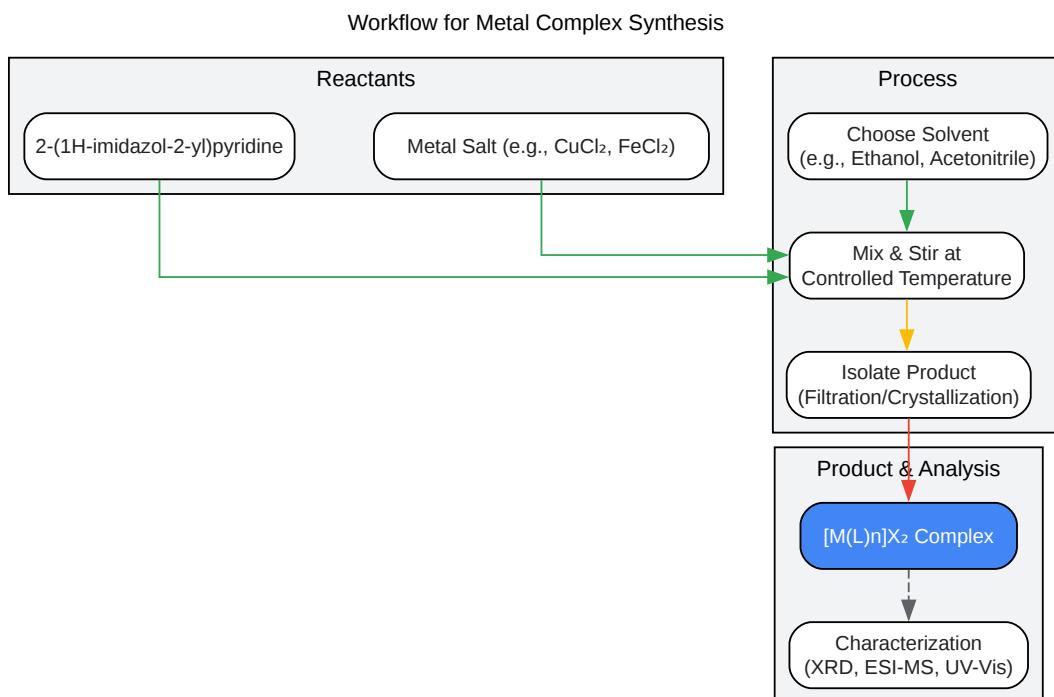
- Alkylation: In the presence of a base (like  $K_2CO_3$ ) and an alkyl halide in a solvent such as DMF, the imidazole nitrogen can be readily alkylated.[4] The reaction proceeds via deprotonation of the imidazole NH, followed by nucleophilic attack on the alkyl halide.
- Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides, leading to the corresponding N-acyl derivative. This reaction can be used to install protecting groups or to modify the electronic properties of the ligand.

## Metal Coordination Chemistry

2-(1H-imidazol-2-yl)pyridine is an excellent bidentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one of the imidazole nitrogens. This chelation forms a stable five-membered ring with the metal center.

- Complex Formation: It forms stable complexes with a wide variety of transition metals, including iron(II), copper(II), ruthenium(II), and osmium(II).[1][5][6] These complexes have applications in catalysis, for instance, in atom transfer radical polymerization (ATRP).[1]
- Ligand Behavior: The electronic properties of the resulting metal complex can be tuned by modifying the substituents on either the pyridine or imidazole rings. The ligand is considered a weaker  $\sigma$ -donor compared to some other bidentate nitrogen ligands.

The logical workflow for metal complex formation is illustrated below.



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Caption: General workflow for synthesizing a metal complex.

## Experimental Protocols

### Synthesis of Imidazo[1,2-a]pyridine Derivatives (A Related Structure)

While a specific protocol for the synthesis of **2-(1H-imidazol-5-yl)pyridine** is not readily available, a common method for synthesizing the related imidazo[1,2-a]pyridine core involves

the condensation of 2-aminopyridine with an  $\alpha$ -haloketone.[7]

- Reactants: 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), copper silicate catalyst (10 mol%).
- Solvent: Ethanol (5 mL).
- Procedure:
  - Combine 2-aminopyridine, the substituted phenacyl bromide, and the copper silicate catalyst in a round-bottom flask with 5 mL of ethanol.[7]
  - Reflux the reaction mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
  - Upon completion, cool the mixture to room temperature.
  - Isolate the crude product by filtration.
  - Purify the product by recrystallization from hot ethanol to obtain the desired imidazo[1,2-a]pyridine derivative.[7]
  - Confirm the structure using analytical methods such as  $^1\text{H}$  NMR, Mass Spectrometry, and IR spectroscopy.[7]

## Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (A Saturated Analog)

A protocol for a structurally related saturated analog, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has been reported.[8]

- Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol).
- Procedure:
  - The synthesis is based on previous work by Stibrany et al. (2004).[8]

- Combine 10 mmol of 2-cyanopyridine and 40 mmol of ethylenediamine in a suitable reaction vessel.[8]
- Allow the reaction to proceed under appropriate conditions (e.g., heating).
- Upon completion, the product can be purified.
- Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution at room temperature.[8]

A microwave-assisted variation of this synthesis has also been described:

- Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol), Cu(II)-(IAA)<sub>2</sub> catalyst (2.0 mmol).
- Procedure:
  - Place the mixture of reactants and catalyst in a microwave reactor.[9]
  - Irradiate with pulses at a power of 1000 W for 5-20 minutes.[9]
  - Monitor the reaction by TLC (eluent: ethyl acetate/methanol, 3:1).[9]
  - After completion, cool the mixture and dilute with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
  - Filter to remove the catalyst.[9]
  - Remove the solvent by rotary evaporation to yield the nearly pure product.[9]

The general synthesis pathway from a nitrile is depicted below.

## Synthesis of an Imidazoline from a Nitrile

2-Cyanopyridine

Ethylenediamine

Microwave Irradiation  
or  
Conventional Heating

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Purification  
(Recrystallization)

Pure Product

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Caption: Pathway for the synthesis of an imidazoline.

## Conclusion

While direct experimental data for **2-(1H-imidazol-5-yl)pyridine** is scarce, the extensive research on its 2-yl isomer provides a robust framework for understanding its likely chemical properties and reactivity. 2-(1H-imidazol-2-yl)pyridine is a compound of significant interest due to its versatile role as a ligand, its utility in organic synthesis, and its presence as a core fragment in medicinally relevant molecules. Its well-documented reactivity, particularly in coordination chemistry and N-functionalization reactions, highlights the importance of the pyridyl-imidazole scaffold. Further research into the less-studied 5-yl isomer is warranted to

explore the impact of its unique electronic and steric profile on its chemical behavior and potential applications.

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- To cite this document: BenchChem. [Chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096726#chemical-properties-and-reactivity-of-2-1h-imidazol-5-yl-pyridine\]](https://www.benchchem.com/product/b096726#chemical-properties-and-reactivity-of-2-1h-imidazol-5-yl-pyridine)

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